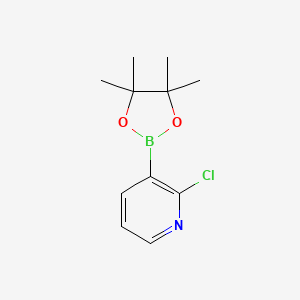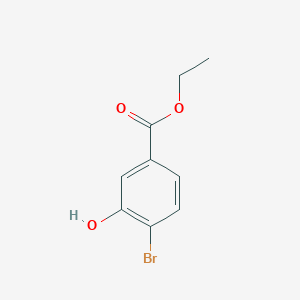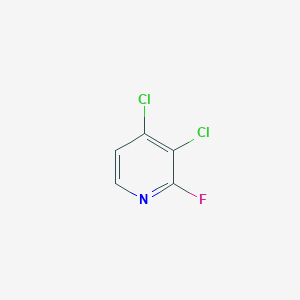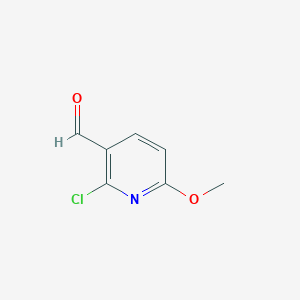
2-氯-6-甲氧基烟醛
描述
2-Chloro-6-methoxynicotinaldehyde is a heterocyclic derivative and can be used as a pharmaceutical intermediate . It has a molecular formula of C7H6ClNO2.
Synthesis Analysis
The synthesis of 2-Chloro-6-methoxynicotinaldehyde involves the use of tert-butyl lithium in tetrahydrofuran at -78℃ for 1 hour. This is followed by the addition of dimethylformamide at -78℃ and stirring for 2 hours. The reaction mixture is then quenched with acetic acid .Molecular Structure Analysis
The molecular weight of 2-Chloro-6-methoxynicotinaldehyde is 171.58 g/mol. It is a pale yellow crystalline solid with a melting point of 105-110°C.Physical And Chemical Properties Analysis
2-Chloro-6-methoxynicotinaldehyde has a density of 1.3±0.1 g/cm3, a boiling point of 250.4±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has a molar refractivity of 40.8±0.3 cm3, a polar surface area of 30 Å2, and a molar volume of 122.5±3.0 cm3 .科学研究应用
药物化学
2-氯-6-甲氧基烟醛 (CMN) 是一种在药物化学中具有价值的化合物,因为它具有作为CYP1A2 抑制剂的潜力 。该特性可用于开发需要抑制这种特定细胞色素 P450 酶的新药,该酶参与多种药物的代谢和促癌剂的激活。 其高胃肠道吸收和血脑屏障渗透性表明,CMN 衍生药物可以有效地被机体吸收和分布,包括大脑 。
有机合成
在有机合成中,CMN 用作构建复杂分子的多功能起始材料。 其吡啶环是许多生物活性分子中的常见支架,使其成为合成具有潜在治疗应用的新型化合物的极佳候选者。研究人员可能会探索 CMN 衍生物来开发新的药效基团。
材料科学
CMN 的物理化学性质,例如其摩尔折射率和拓扑极性表面积 (TPSA),使其成为材料科学研究的有趣候选者 。这些性质会影响化合物与各种材料的相互作用,可能导致开发出新的涂层或添加剂,从而改变表面特性,如疏水性或反应性。
计算化学
该化合物的结构允许使用 Amber、GROMACS 和 Pymol 等程序进行模拟可视化 。这些模拟可以帮助预测 CMN 在不同环境中的行为以及与其他分子的相互作用,这对于药物设计和理解分子水平的材料特性至关重要。
分析化学
CMN 可用作分析技术(如核磁共振、高效液相色谱、液相色谱-质谱联用和超高效液相色谱)中的标准品或试剂 。其结构和性质明确,可实现准确的校准和分析方法验证,这对制药和化工行业的质量控制至关重要。
化学教育
由于其有趣的化学和药代动力学特性,CMN 可用作化学教育中的教学工具。 它提供了一个实际例子来说明药物相似性、合成可及性和物理化学性质等概念在现实世界中的应用 。
环境化学
该化合物作为缓蚀剂的潜力及其在共聚物合成中的作用,可以在环境应用中得到探索 。这些性质可能被用来开发在恶劣环境条件下更耐降解的材料。
生物利用度研究
CMN 的生物利用度评分和水溶性参数对于生物利用度研究意义重大 。了解这些因素如何影响化合物的吸收和分布,可以优化药物制剂,从而提高治疗效果。
作用机制
Mode of Action
The presence of the electron-withdrawing chlorine atom could affect the overall electronic distribution within the molecule, while the methoxy group might participate in hydrogen bonding interactions.
Pharmacokinetics
. Therefore, the impact of these properties on the bioavailability of 2-Chloro-6-methoxynicotinaldehyde is currently unknown.
安全和危害
属性
IUPAC Name |
2-chloro-6-methoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHZQUBXMXEKMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70538921 | |
| Record name | 2-Chloro-6-methoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70538921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95652-80-5 | |
| Record name | 2-Chloro-6-methoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70538921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B1590094.png)
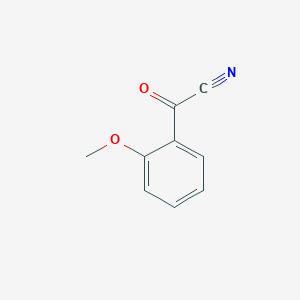

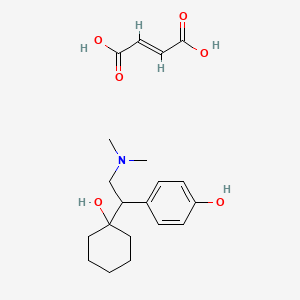
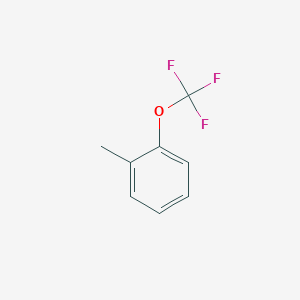
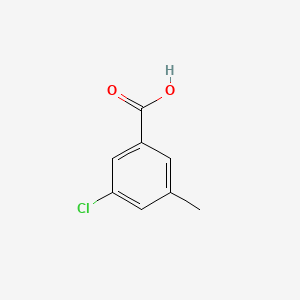

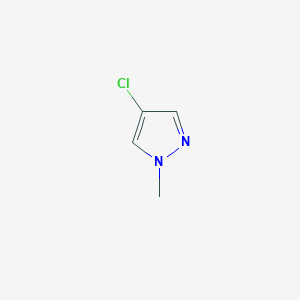
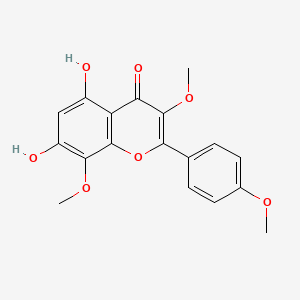
![3,7-Dioxabicyclo[4.1.0]heptane](/img/structure/B1590109.png)
